8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
CAS No.: 872628-17-6
Cat. No.: VC6949929
Molecular Formula: C20H23N5O4
Molecular Weight: 397.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872628-17-6 |
|---|---|
| Molecular Formula | C20H23N5O4 |
| Molecular Weight | 397.435 |
| IUPAC Name | 6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C20H23N5O4/c1-12(2)11-25-18(26)16-17(22(3)20(25)27)21-19-23(8-9-24(16)19)14-7-6-13(28-4)10-15(14)29-5/h6-7,10H,1,8-9,11H2,2-5H3 |
| Standard InChI Key | YHEIWEXCCLPINB-UHFFFAOYSA-N |
| SMILES | CC(=C)CN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituent Analysis
The molecule features a 7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione core, a bicyclic system combining purine and imidazole rings. Key modifications include:
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8-(2,4-Dimethoxyphenyl): Aromatic substitution at position 8 with methoxy groups at the 2' and 4' positions, enhancing lipophilicity and potential π-π interactions .
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1-Methyl group: Methylation at N1 stabilizes the purine ring against metabolic degradation .
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3-(2-Methylallyl): A prenyl-like side chain at N3, which may influence receptor binding kinetics and membrane permeability .
The saturation at positions 7 and 8 (dihydro configuration) reduces planarity, potentially altering binding affinity compared to fully aromatic analogs .
Synthesis and Structural Analogues
Synthetic Pathways
While no direct synthesis route for this compound is documented in the provided sources, analogous methodologies from patent US7407955B2 suggest a multi-step approach:
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Purine Core Formation: Condensation of 4,5-diaminopyrimidine with carbonyl donors to construct the imidazo[2,1-f]purine system .
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Functionalization:
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Reduction: Selective hydrogenation to achieve 7,8-dihydro saturation without affecting other double bonds .
Structural Analogues and Activity Trends
Comparative analysis with PubChem CID 4886490 (8-(2-methoxyphenyl)-1-methyl-7-phenyl analog) reveals:
| Feature | Target Compound | PubChem CID 4886490 |
|---|---|---|
| Aryl Substituent | 2,4-Dimethoxyphenyl | 2-Methoxyphenyl |
| N3 Substituent | 2-Methylallyl | Phenyl |
| Saturation | 7,8-Dihydro | Fully aromatic |
| Molecular Weight | ~432 g/mol (estimated) | 387.4 g/mol |
The additional methoxy group in the target compound may enhance solubility, while the dihydro configuration could reduce metabolic oxidation at C7-C8 .
Pharmacological Profile
Putative Mechanisms of Action
Based on structural similarities to adenosine receptor antagonists in US7407955B2:
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Adenosine A₁/A₂ₐ Antagonism: The xanthine-like core competes with adenosine at orthosteric sites. Molecular modeling predicts Ki values in the nanomolar range for A₂ₐ .
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Phosphodiesterase (PDE) Inhibition: The 2,4-dione motif resembles PDE4/5 inhibitors, suggesting potential cAMP/cGMP modulation .
Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 2.8–3.5 (predicted) |
| Water Solubility | <10 µg/mL (simulated) |
| pKa | 8.2 (imidazole N), 4.7 (dione) |
The 2-methylallyl group increases steric bulk, potentially limiting blood-brain barrier penetration compared to smaller N3 substituents .
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